2-Fluoro-4-isopropoxypyridine
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Overview
Description
Pyridine, 2-fluoro-4-(1-methylethoxy)-(9CI) is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-fluoro-4-(1-methylethoxy)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Pyridine, 2-fluoro-4-(1-methylethoxy)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced bioavailability and stability.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-fluoro-4-(1-methylethoxy)-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The isopropoxy group may also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)
- Pyridine, 3,5-dichloro-2-fluoro-4-(1-methylethoxy)
- 3-Ethoxy-2-fluoro-4-(1-methylethoxy)pyridine
Uniqueness
Pyridine, 2-fluoro-4-(1-methylethoxy)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and an isopropoxy group enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAGQOJORTCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295055 |
Source
|
Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-84-1 |
Source
|
Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175965-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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